N,N'-di-n-Butyl-1,6-hexanediamine

Description

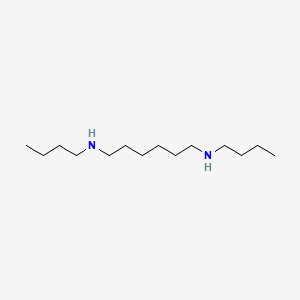

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dibutylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRUGPJUVWRHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038823 | |

| Record name | N,N'-Dibutylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylenediamine, n,n'-dibutyl- appears as a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-Dibutyl-1,6-hexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

399.2 °F at 760 mmHg (EPA, 1998), 137 to 140 °C @ 3-4 mm Hg | |

| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4835-11-4 | |

| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Dibutyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4835-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dibutyl-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dibutylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibutylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846A8RML53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N'-di-n-Butyl-1,6-hexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di-n-Butyl-1,6-hexanediamine, a symmetrically substituted diamine, is a versatile chemical intermediate with a growing presence in various scientific and industrial sectors. Its unique molecular structure, featuring a flexible hexamethylene backbone flanked by two secondary amine groups with n-butyl substituents, imparts a distinct set of chemical and physical properties. These characteristics make it a valuable building block in polymer chemistry and a compound of interest in the design of novel bioactive molecules. This guide will delve into the core chemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4835-11-4 | [1] |

| Molecular Formula | C₁₄H₃₂N₂ | [1] |

| Molar Mass | 228.424 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 131-133 °C at 4 hPa | [1][] |

| Density | 0.821 g/mL | [1][] |

| Refractive Index (n_D) | 1.451 | [1] |

Synthesis and Characterization

The most logical and widely applicable synthetic route to this compound is through the reductive amination of 1,6-hexanediamine with butanal.[6][7] This one-pot reaction involves the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination

The following is a generalized, yet robust, protocol for the synthesis of this compound based on established reductive amination methodologies.[8][9]

Materials:

-

1,6-Hexanediamine

-

Butanal (2.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-hexanediamine (1 equivalent) in dichloromethane.

-

Aldehyde Addition: Add butanal (2.2 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts are as follows:

-

~2.6 ppm (t): Protons on the carbons adjacent to the nitrogen atoms (-CH₂-N).

-

~1.5 ppm (m): Protons on the carbons beta to the nitrogen atoms (-CH₂-CH₂-N).

-

~1.3 ppm (m): Protons on the internal methylene groups of the hexamethylene chain and the ethyl groups of the butyl chains.

-

~0.9 ppm (t): Protons of the terminal methyl groups of the butyl chains.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands:

-

~3300-3500 cm⁻¹ (weak): N-H stretching vibration of the secondary amine.

-

~2800-3000 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chains.

-

~1465 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 228, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, showing losses of alkyl fragments.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the two secondary amine groups. These amines are nucleophilic and basic, allowing the molecule to participate in a variety of chemical transformations.

Polymer Chemistry

A significant application of this compound is in polymer synthesis.[1] The difunctional nature of the molecule allows it to act as a monomer or a cross-linking agent. For instance, it can react with diisocyanates to form polyureas or with dicarboxylic acids (or their derivatives) to form polyamides. The incorporation of the flexible hexamethylene and butyl chains can impart desirable properties to the resulting polymers, such as increased flexibility, lower glass transition temperatures, and improved solubility in organic solvents.

Caption: Polymerization of this compound with a diisocyanate to form a polyurea.

Medicinal Chemistry and Drug Development

Long-chain diamines are valuable building blocks in medicinal chemistry.[10][11][12] The two amine functionalities provide points for the attachment of various pharmacophores, allowing for the creation of bivalent ligands or molecules with extended structures capable of spanning large binding pockets in biological targets. While specific examples of this compound in drug development are not widely reported, its structural motifs are relevant. The hydrophobic hexamethylene spacer can be used to control the distance between two active moieties, influencing their interaction with receptors or enzymes. Furthermore, the secondary amine groups can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H330 (Fatal if inhaled).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A NIOSH-approved respirator is necessary when handling this compound, especially in poorly ventilated areas.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

In case of exposure, immediate medical attention is required. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with a well-defined set of physicochemical properties and predictable reactivity. Its synthesis via reductive amination is a straightforward and scalable process. The presence of two secondary amine groups on a flexible aliphatic backbone makes it a valuable component in the synthesis of polymers with tailored properties and a promising scaffold for the design of new therapeutic agents. As research in materials science and drug discovery continues to advance, the utility of such versatile building blocks is expected to grow, opening new avenues for innovation.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Basu, B., Das, P., & Hossain, I. (2003).

-

Dibutylhexamethylenediamine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Retrieved January 16, 2026, from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines. Retrieved January 16, 2026, from [Link]

- Royal Society of Chemistry. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry.

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 16, 2026, from [Link]

- Ingenta Connect. (2023).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 16, 2026, from [Link]

- ResearchGate. (2025). A “building block triangle” representing building blocks for medicinal chemistry. Helvetica Chimica Acta.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

- OUCI. (2024). Catalytic amination of 1,6-hexanediol for synthesis of N, N, N', N'-tetramethyl-1,6-hexanediamine over Cu/Ni/Zn catalysts.

- MDPI. (2016). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst.

-

U.S. Environmental Protection Agency. (n.d.). 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine. Retrieved January 16, 2026, from [Link]

- OUCI. (2016). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst.

- ResearchGate. (2025). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4)

- PubMed Central. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology.

- PubMed Central. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules.

Sources

- 1. Dibutylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Cyclic 1,2-Diamine Scaffolds - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

N,N'-di-n-Butyl-1,6-hexanediamine CAS number 4835-11-4

An In-Depth Technical Guide to N,N'-di-n-Butyl-1,6-hexanediamine (CAS 4835-11-4)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile aliphatic diamine with significant potential in polymer chemistry and materials science. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound's unique properties. We will delve into its synthesis, physicochemical characteristics, key applications, and critical safety protocols, grounded in established scientific principles.

Compound Overview and Significance

This compound, also known as N,N′-Dibutylhexamethylenediamine, is a symmetrically substituted secondary diamine.[1] Its structure, featuring a flexible six-carbon aliphatic chain (a hexamethylene group) capped at both ends by n-butylamino groups, imparts a unique combination of properties. The long alkyl chains increase its hydrophobicity and solubility in organic solvents, while the secondary amine groups provide reactive sites for a variety of chemical transformations.

These structural features make it a valuable building block in the synthesis of specialty polymers, a curing agent in resin systems, and a candidate for applications such as corrosion inhibition.[1][2] Understanding its synthesis and reactivity is key to unlocking its full potential in advanced material development.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for designing experiments, performing safety assessments, and predicting its behavior in various chemical systems.

| Property | Value | Reference(s) |

| CAS Number | 4835-11-4 | [1][3] |

| Molecular Formula | C₁₄H₃₂N₂ | [1][4] |

| Molecular Weight | 228.42 g/mol | [1][5] |

| Appearance | Colorless liquid | [1][] |

| Density | 0.821 g/cm³ | [3][5] |

| Boiling Point | 131-133 °C at 3-4 mmHg (hPa) | [1][3][5] |

| Refractive Index (n20/D) | 1.451 | [1][3] |

| Flash Point | >110 °C (>230 °F) | [3][5] |

| SMILES | CCCCNCCCCCCNCCCC | [1][4] |

| InChI Key | VZRUGPJUVWRHKM-UHFFFAOYSA-N | [1][7] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is achieved through the reductive amination of 1,6-hexanediamine with butyraldehyde.[3][8] This two-step, one-pot process involves the initial formation of a Schiff base (di-imine) intermediate, which is then reduced in situ to the final secondary diamine.

Underlying Principles of Reductive Amination

The choice of reductive amination is strategic. Direct alkylation of 1,6-hexanediamine with a butyl halide is difficult to control and often leads to over-alkylation, producing tertiary amines and quaternary ammonium salts.[8] Reductive amination circumvents this by forming a stable imine intermediate that is selectively reduced.[8]

The selection of the reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) for this reaction. NaBH₃CN is a milder reducing agent that is stable in weakly acidic conditions (pH 4-6), which are optimal for imine formation. Crucially, it selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde, preventing the wasteful formation of butanol.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that avoids the use of cyanide salts.[8]

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted prior to execution.

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

-

Initial Reaction: To the flask, add 1,6-hexanediamine (1.0 eq) and a suitable solvent such as methanol. Begin stirring under a nitrogen atmosphere.

-

Aldehyde Addition: Slowly add butyraldehyde (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The excess aldehyde ensures complete di-substitution.

-

Imine Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the formation of the di-imine intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reduction: Re-cool the flask in an ice bath. In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (2.5 eq) in a minimal amount of methanol. Add this solution slowly to the reaction mixture, ensuring the temperature remains below 15 °C.

-

Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC or GC-MS.

-

Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add aqueous NaOH solution to make the mixture basic (pH > 12).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless liquid.[5]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key ¹H NMR signals include a triplet around 0.9 ppm for the terminal methyl groups, multiplets between 1.3-1.6 ppm for the methylene protons, and a triplet around 2.6 ppm for the methylene groups adjacent to the nitrogen atoms.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 228.42).[5]

-

Infrared (IR) Spectroscopy: To verify the presence of N-H bonds (secondary amine, ~3300-3500 cm⁻¹) and C-H bonds (~2850-2960 cm⁻¹) and the absence of C=O (from butyraldehyde) and primary amine N-H stretches.

Key Applications and Mechanisms

The bifunctional and amphiphilic nature of this compound makes it a versatile intermediate in materials science.

Monomer for Specialty Polyamides and Polyurethanes

This compound can serve as a diamine monomer in polycondensation reactions.

-

Mechanism: When reacted with a diacyl chloride (e.g., adipoyl chloride) or a dicarboxylic acid, it forms a specialty polyamide. Unlike the primary amine 1,6-hexanediamine used for Nylon 6,6, the secondary amine groups in this molecule result in a polyamide with N-butyl substituents on the amide backbone. This substitution disrupts inter-chain hydrogen bonding, which typically leads to lower melting points, increased solubility in organic solvents, and enhanced flexibility compared to unsubstituted analogues. Similarly, its reaction with diisocyanates can produce specialty polyurethanes.[9]

Epoxy Curing Agent

The secondary amine groups can act as nucleophiles to open epoxy rings, making it a potential curing agent or crosslinker for epoxy resins.[9]

-

Mechanism: Each secondary amine hydrogen can react with an epoxide group. Since the molecule has two secondary amine groups, it can cross-link four epoxy chains. The long, flexible hexamethylene and butyl groups can improve the flexibility and impact resistance of the cured resin, a desirable property in coatings and adhesives.[9]

Corrosion Inhibitor

Aliphatic amines are widely used as corrosion inhibitors for metals in acidic environments, a significant application for the parent compound 1,6-hexanediamine.[2][10] this compound is a strong candidate for this application.

-

Mechanism of Action: Corrosion inhibition is achieved through the adsorption of the inhibitor molecule onto the metal surface. The two nitrogen atoms, with their lone pairs of electrons, act as adsorption centers, coordinating with vacant d-orbitals of the metal atoms.[11] This forms a protective molecular layer that isolates the metal from the corrosive medium. The long alkyl chains (butyl and hexyl) enhance this protective effect by creating a hydrophobic barrier, further repelling aqueous corrosive species. Polymers derived from 1,6-hexanediamine have shown excellent corrosion inhibition properties.[2]

Caption: Adsorption mechanism of the diamine on a metal surface.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and must be handled with extreme care.[1]

-

Hazards: The compound is highly toxic upon inhalation (GHS06), corrosive, and can cause severe skin burns and eye damage (GHS05).[1][5] It is listed as an extremely hazardous substance under the U.S. Emergency Planning and Community Right-to-Know Act.[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[13] For procedures with a risk of aerosol generation, a respirator with a suitable cartridge is required.[1][12]

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists.[13] Keep away from strong oxidizing agents, as they are incompatible.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[14]

-

First Aid:

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][14]

-

Conclusion

This compound is a chemical intermediate with significant, though underexplored, potential. Its synthesis via reductive amination is a robust and scalable method. The compound's true value lies in its ability to modify polymer backbones and act as a specialty curing agent or functional additive, such as a corrosion inhibitor. For researchers in materials science and polymer chemistry, it offers a pathway to novel materials with tailored properties like increased flexibility, solubility, and surface activity. However, its high toxicity necessitates stringent safety protocols, which must be the foremost consideration in any experimental design.

References

- Dibutylhexamethylenediamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dibutylhexamethylenediamine]

- N,N'-Dibutyl-1,6-hexanediamine | C14H32N2 | CID 20972 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20972]

- Safety Data Sheet 1,6-Hexanediamine DANGER - Carolina Biological Supply Company. [URL: https://www.carolina.com/media/sds/868280.sds]

- N,N,N',N'-Tetrabutylhexane-1,6-diamine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N_N_N_-Tetrabutylhexane-1_6-diamine]

- N,N'-dibutylhexane-1,6-diamine | CAS#:4835-11-4 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/4835-11-4_1132791.html]

- This compound | 4835-11-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710497.htm]

- N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/79229]

- This compound(4835-11-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_4835-11-4_1HNMR_En.htm]

- Name:N,N′-DIBUTYLHEXAMETHYLENEDIAMINE CAS Number:4835-11-4 - Guidechem. [URL: https://www.guidechem.com/products/4835-11-4.html]

- This compound - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/advanced-materials-intermediates/polymer-and-coating-intermediates/aliphatic-diamine-monomers/n-n-di-n-butyl-1-6-hexanediamine-218390.html]

- N,N'-Diisobutyl-1,6-hexanediamine, 97%, Thermo Scientific 5 g | Buy Online - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/n-n-diisobutyl-1-6-hexanediamine-97-thermo-scientific/AAB2102406]

- N,N′-Diisobutyl-1,6-hexanediamine | CAS 16121-92-9 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/nn-diisobutyl-1-6-hexanediamine-16121-92-9]

- Chemical Properties of this compound (CAS 4835-11-4) - Cheméo. [URL: https://www.chemeo.com/cid/42-171-8/N-N-di-n-Butyl-1-6-hexanediamine.html]

- 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl) - EPA. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displayDetails&selectedSubstanceId=1001389]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC120610050]

- 1,6-HEXANEDIAMINE | Occupational Safety and Health Administration - OSHA. [URL: https://www.osha.

- CAS 4835-11-4 this compound - BOC Sciences. [URL: https://www.bocsci.com/cas-4835-11-4-n-n-di-n-butyl-1-6-hexanediamine.html]

- N,N'-DIBUTYL-1,6-HEXANEDIAMINE - precisionFDA. [URL: https://precision.fda.gov/files/846A8RML53]

- Synthesis and corrosion inhibition study of some 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/232938816_Synthesis_and_corrosion_inhibition_study_of_some_16-hexanediamine-based_NN-diallyl_quaternary_ammonium_salts_and_their_polymers]

- Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4) - Cheméo. [URL: https://www.chemeo.com/cid/42-171-8/1-6-Hexanediamine.html]

- 1,6-Hexanediamine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. [URL: https://www.industrialchemicals.gov.au/chemical-information/imap-assessments/imap-assessment-details?assessment_id=14996]

- Application Note – Reductive Amination - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Reductive Amination, and How It Works - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fctls.2021.782481/full]

- One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst - ResearchGate. [URL: https://www.researchgate.

- N-Boc-1,6-hexanediamine 97 65915-94-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/437018]

- Reductive amination of 1,6-hexanediol with Ru/Al2O3 catalyst in supercritical ammonia - ResearchGate. [URL: https://www.researchgate.

- CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents. [URL: https://patents.google.

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12118259/]

- N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/79229]

- N,N'-Dibutyl-1,6-hexanediamine - Hazardous Agents | Haz-Map. [URL: https://haz-map.com/Agents/10390]

- N,N-Di-n-butyl-1,6-hexanediamine, 97% 4836-11-4 - MinistryOfMaterial.com. [URL: https://www.ministryofmaterial.com/p/n-n-di-n-butyl-1-6-hexanediamine-97/4836-11-4]

- Hexamethylene-1,6-bis(N-d-glucopyranosylamine) as a novel corrosion inhibitor for oil and gas industry: electrochemical and computational analysis - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj03953e]

Sources

- 1. Dibutylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. N,N'-dibutylhexane-1,6-diamine | CAS#:4835-11-4 | Chemsrc [chemsrc.com]

- 4. GSRS [precision.fda.gov]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 7. This compound(4835-11-4) 1H NMR [m.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound [myskinrecipes.com]

- 10. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hexamethylene-1,6-bis(N-d-glucopyranosylamine) as a novel corrosion inhibitor for oil and gas industry: electrochemical and computational analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. N,N'-Diisobutyl-1,6-hexanediamine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. archpdfs.lps.org [archpdfs.lps.org]

Synthesis of N,N'-di-n-Butyl-1,6-hexanediamine: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of N,N'-di-n-Butyl-1,6-hexanediamine, a valuable diamine derivative with applications in polymer chemistry and as an intermediate in the synthesis of various organic compounds.[1] This document will detail the two primary synthetic strategies: reductive amination and direct N-alkylation. A thorough analysis of the mechanistic underpinnings, experimental protocols, and the inherent advantages and challenges of each approach is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound, also known as N,N'-dibutylhexamethylenediamine, is a symmetrically substituted aliphatic diamine.[1][2] Its structure, featuring a flexible hexamethylene spacer and two secondary amine functionalities, imparts unique properties that are leveraged in various chemical applications. The butyl groups enhance its lipophilicity compared to the parent 1,6-hexanediamine.

Physicochemical Properties of this compound:

| Property | Value |

| IUPAC Name | N,N'-dibutylhexane-1,6-diamine |

| CAS Number | 4835-11-4 |

| Molecular Formula | C14H32N2 |

| Molar Mass | 228.42 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | 131-133 °C at 4 hPa |

| Density | 0.821 g/mL |

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be principally achieved through two distinct chemical transformations:

-

Reductive Amination: A controlled and highly efficient method involving the reaction of 1,6-hexanediamine with butanal in the presence of a reducing agent.

-

Direct N-Alkylation: A classical approach based on the nucleophilic substitution of a butyl halide by 1,6-hexanediamine.

The choice of synthetic route is dictated by factors such as desired yield, purity, and the scalability of the process. Reductive amination is generally favored for its superior control over the degree of alkylation, thereby minimizing the formation of undesirable byproducts.[3]

Reductive Amination: The Preferred Synthetic Route

Reductive amination is a cornerstone of modern amine synthesis, prized for its versatility and high yields.[4][5] The reaction proceeds in a one-pot fashion, where an aldehyde or ketone reacts with an amine to form an imine intermediate, which is then immediately reduced to the corresponding amine.[6]

Mechanistic Insights

The reductive amination of 1,6-hexanediamine with butanal follows a well-established two-step mechanism:

-

Imine Formation: The primary amine groups of 1,6-hexanediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of butanal. This is typically catalyzed by mild acid. Following a series of proton transfers, a molecule of water is eliminated to form a Schiff base (di-imine) intermediate.

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bonds of the imine intermediate to form the stable secondary amine product, this compound.

A key advantage of using specific reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is their ability to selectively reduce the imine in the presence of the unreacted aldehyde, preventing the reduction of the starting carbonyl compound.[3]

Experimental Protocol: Reductive Amination

This protocol outlines a laboratory-scale synthesis of this compound via reductive amination.

Materials:

-

1,6-Hexanediamine

-

Butanal

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-hexanediamine (1 equivalent) in anhydrous dichloromethane.

-

Add glacial acetic acid (0.1 equivalents) to the solution to catalyze the imine formation.

-

Cool the mixture in an ice bath and add butanal (2.2 equivalents) dropwise while stirring. Allow the reaction to stir for 30 minutes at room temperature to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 20°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Workflow for Reductive Amination:

Caption: Reductive Amination Synthesis Workflow.

Direct N-Alkylation: A Classical but Challenging Approach

Direct N-alkylation involves the reaction of 1,6-hexanediamine with a butyl halide, such as 1-bromobutane, in a nucleophilic substitution reaction. While seemingly straightforward, this method is often plagued by a lack of selectivity.

Mechanistic Considerations and Challenges

The primary amine groups of 1,6-hexanediamine are nucleophilic and will react with 1-bromobutane in an SN2 reaction. However, the resulting secondary amine is also nucleophilic, and can react further with the alkyl halide to form a tertiary amine. This can continue, leading to the formation of quaternary ammonium salts. This process, known as polyalkylation, results in a mixture of products that are often difficult to separate.[7]

Controlling the stoichiometry of the reactants is crucial, but often insufficient to prevent over-alkylation. The relative nucleophilicity of the primary and secondary amines plays a significant role in the product distribution.

To circumvent the issue of polyalkylation, a modified approach can be employed where the primary amine is used as its hydrobromide salt. The slow, portion-wise addition of a base can then selectively deprotonate the primary amine, allowing it to react while the newly formed, more basic secondary amine remains protonated and thus unreactive.

Experimental Protocol: Controlled N-Alkylation

This protocol describes a method for the N-alkylation of 1,6-hexanediamine with 1-bromobutane, aiming to maximize the yield of the desired N,N'-disubstituted product.

Materials:

-

1,6-Hexanediamine

-

1-Bromobutane

-

Potassium carbonate (anhydrous)

-

Acetonitrile, anhydrous

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-hexanediamine (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) to anhydrous acetonitrile.

-

Heat the mixture to reflux.

-

Add 1-bromobutane (2.2 equivalents) dropwise to the refluxing mixture over a period of 2-3 hours. The slow addition is critical to maintain a low concentration of the alkylating agent and minimize over-alkylation.

-

After the addition is complete, continue to reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the salts with acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product will likely be a mixture of mono-, di-, and possibly higher alkylated products. Purification by column chromatography or vacuum distillation is necessary to isolate the desired this compound.

Workflow for Direct N-Alkylation:

Caption: Direct N-Alkylation Synthesis Workflow.

Characterization of this compound

The successful synthesis of the target compound should be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the butyl group protons (triplet for the terminal methyl, multiplets for the methylene groups) and the methylene protons of the hexanediamine backbone. The N-H proton will appear as a broad singlet.

-

¹³C NMR will display distinct signals for the different carbon atoms in the butyl and hexamethylene chains.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations will also be prominent.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z = 228.42.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions.

-

1,6-Hexanediamine: Corrosive and can cause severe skin burns and eye damage.

-

Butanal: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye irritation.

-

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed and may cause respiratory irritation.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound. While both reductive amination and direct N-alkylation are viable synthetic routes, reductive amination emerges as the superior method due to its enhanced selectivity and higher yields of the desired product. The detailed experimental protocols and mechanistic discussions herein serve as a valuable resource for chemists engaged in the synthesis of substituted diamines for a range of applications.

References

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from a website on Harvard University's domain.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

YouTube. (2024, April 27). Lec9 - Polyalkylation of Amines. Retrieved from [Link]

- Organic Syntheses. (1941). Alkyl and Alkylene Bromides. Coll. Vol. 1, p. 25.

- Pescarmona, L. (2016). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst.

- Grogan, G. (2020). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 11(43), 11694-11706.

-

Wikipedia. (n.d.). Dibutylhexamethylenediamine. Retrieved from [Link]

- OUCI. (n.d.). Catalytic amination of 1,6-hexanediol for synthesis of N, N, N', N'-tetramethyl-1,6-hexanediamine over Cu/Ni/Zn catalysts.

-

LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

-

precisionFDA. (n.d.). N,N'-DIBUTYL-1,6-HEXANEDIAMINE. Retrieved from [Link]

-

ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction pathway of reductive amination of 1,6‐hexanediol. Retrieved from [Link]

-

ResearchGate. (2017, May 22). Reductive amination of 1,6-hexanediol with Ru/Al2O3 catalyst in supercritical ammonia. Retrieved from [Link]

-

Bohrium. (2024, January 1). Reductive amination of 1,6-hexanediol with a modified Ru/Al2O3 catalyst. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dibutyl-1,6-hexanediamine. Retrieved from [Link]

-

ResearchGate. (2016). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2014). Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide). 10, 1686-1692.

-

ResearchGate. (2009, November). Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation. Retrieved from [Link]

-

ChemRxiv. (2021, December 9). Alkene Difunctionalization Directed by Free Amines: Diamine Synthesis via Nickel-Catalyzed 1,2-Carboamination. Retrieved from [Link]

-

ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 5: The Preparation of 1-Bromobutane From 1-Butanol. Retrieved from [Link]

Sources

- 1. Dibutylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

N,N'-di-n-Butyl-1,6-hexanediamine molecular weight and formula

An In-Depth Technical Guide to N,N'-di-n-Butyl-1,6-hexanediamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a diamine compound with significant utility in polymer science and organic synthesis. This document consolidates essential physicochemical data, outlines its primary applications, presents a representative experimental workflow, and details critical safety protocols. The core objective is to furnish researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in a laboratory setting. We will begin by addressing its fundamental chemical identity before exploring its practical applications.

Chemical Identity and Core Properties

This compound, also known by its IUPAC name N,N'-dibutylhexane-1,6-diamine, is a symmetrically substituted aliphatic diamine.[1][][3] Its structure consists of a central six-carbon (hexyl) chain flanked by two secondary amine groups, each bearing an n-butyl substituent. This configuration imparts specific properties related to its basicity, solubility, and reactivity as a monomer or chemical intermediate.

The definitive molecular details are as follows:

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4835-11-4 | [1][3] |

| Appearance | Colorless Liquid | [3] |

| Density | 0.821 g/mL | [][3] |

| Boiling Point | 131-133 °C @ 4 hPa (3 torr) | [][3] |

| IUPAC Name | N,N'-dibutylhexane-1,6-diamine | [] |

| Synonyms | N,N'-Dibutylhexamethylenediamine, DBHMD | [1][][3] |

| InChI Key | VZRUGPJUVWRHKM-UHFFFAOYSA-N | [1][][4] |

Applications in Research and Synthesis

The bifunctional nature of this compound makes it a valuable building block in several areas of chemical science.

-

Polymer Chemistry: Its primary documented use is in the production of polymers.[3] Like other diamines such as N,N'-Dimethyl-1,6-hexanediamine, it can serve as a monomer or curing agent in the synthesis of polyamides (nylons), polyurethanes, and epoxies.[6] The length of the hexamethylene spacer and the presence of the n-butyl groups influence the flexibility, thermal stability, and mechanical properties of the resulting polymer.

-

Organic Synthesis: In a laboratory context, it serves as a versatile ligand or a building block for more complex molecules. Its two secondary amine groups can be further functionalized. For drug development professionals, related diamine structures are often used as linkers or spacers in the design of dimeric drug candidates or for creating dendrimers.[6][7]

Experimental Protocol: Synthesis of a Tertiary Diamine via N-Alkylation

To illustrate the utility of this compound, this section provides a validated, step-by-step protocol for its N-alkylation to form a quaternary ammonium salt precursor. This type of reaction is fundamental for creating cationic surfactants, phase-transfer catalysts, or antimicrobial agents.

Objective: To synthesize N,N'-Dibutyl-N,N'-dimethylhexane-1,6-diammonium iodide by reacting this compound with excess methyl iodide.

Causality: The nucleophilic secondary amine nitrogens will attack the electrophilic methyl group of methyl iodide in an Sₙ2 reaction. Using excess methyl iodide ensures complete methylation to the quaternary ammonium salt. The reaction is performed in a polar aprotic solvent like acetone to facilitate the reaction without interfering.

Materials:

-

This compound (1 eq.)

-

Methyl Iodide (2.5 eq.)

-

Anhydrous Acetone

-

Diethyl Ether (for precipitation)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Büchner funnel and filter paper

Procedure:

-

Reactor Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. This inert environment prevents potential side reactions with atmospheric components.

-

Reagent Addition: Dissolve 2.28 g (10 mmol, 1 eq.) of this compound in 30 mL of anhydrous acetone in the flask.

-

Initiation: While stirring, add 1.55 mL (3.55 g, 25 mmol, 2.5 eq.) of methyl iodide to the solution at room temperature.

-

Reaction: Gently heat the mixture to reflux (approx. 56°C) and maintain for 4 hours. A white precipitate will begin to form as the quaternary salt is less soluble in acetone than the starting material.

-

Isolation: After the reaction period, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Add 30 mL of cold diethyl ether to the flask to further precipitate the product. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid twice with 15 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield N,N'-Dibutyl-N,N'-dimethylhexane-1,6-diammonium iodide.

-

Validation: Characterize the final product via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of a quaternary ammonium salt.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: The compound is highly toxic upon inhalation and is corrosive.[3]

-

Hazard Statements: GHS labelling indicates H314 (Causes severe skin burns and eye damage) and H330 (Fatal if inhaled).[3]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles. For procedures with a high risk of aerosolization, a full-face respirator with an appropriate cartridge is mandatory.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational chemical for polymer science and a versatile intermediate for organic synthesis. With a molecular formula of C₁₄H₃₂N₂ and a molecular weight of 228.42 g/mol , its utility is derived from the two reactive secondary amine sites separated by a flexible hexyl chain.[4][5] Understanding its properties and adhering to strict safety protocols are paramount for its successful application in research and development.

References

- precisionFDA. (n.d.). N,N'-DIBUTYL-1,6-HEXANEDIAMINE.

-

Cheméo. (2023). Chemical Properties of this compound (CAS 4835-11-4). Retrieved from [Link]

-

Wikipedia. (2023). Dibutylhexamethylenediamine. Retrieved from [Link]

- PubChem. (n.d.). N,N,N',N'-Tetrabutylhexane-1,6-diamine.

- PubChem. (n.d.). 1,6-Hexanediamine, N1-butyl-.

Sources

Solubility of N,N'-di-n-Butyl-1,6-hexanediamine in organic solvents

An In-depth Technical Guide to the Solubility of N,N'-di-n-Butyl-1,6-hexanediamine in Organic Solvents

Abstract

Understanding the solubility of chemical compounds is a cornerstone of process chemistry, formulation science, and drug development. This compound, a substituted aliphatic diamine, presents a unique solubility profile due to its combination of polar secondary amine functionalities and significant non-polar hydrocarbon character. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common organic solvents. We delve into the molecular characteristics governing its dissolution, present a predicted solubility profile based on analogous compounds, and offer a detailed, field-proven experimental protocol for precise quantitative determination. This document is intended to serve as a practical resource for scientists enabling efficient solvent screening, process optimization, and formulation design.

Introduction: The Molecular Profile of this compound

This compound (CAS 4835-11-4) is a C14 aliphatic diamine with the molecular formula C₁₄H₃₂N₂ and a molecular weight of 228.42 g/mol .[][2] Its structure consists of a central hexamethylene (C6) chain flanked by two secondary amine groups, each substituted with an n-butyl (C4) group.

Molecular Structure: CCCC-NH-(CH₂)₆-NH-CCCC

This structure is fundamentally amphiphilic. The two secondary amine groups can act as hydrogen bond acceptors and weak donors, imparting a degree of polarity. Conversely, the combined sixteen carbon atoms of the hexamethylene and butyl chains create a substantial non-polar, lipophilic character. This duality is the primary determinant of its solubility behavior, suggesting a nuanced interaction with solvents of varying polarities. The principle of "like dissolves like" dictates that its solubility will be a balance between the polar amine interactions and the non-polar alkyl chain interactions.

The applications for such a molecule are diverse, potentially serving as a monomer in polyamide synthesis, a cross-linking agent for polymers, a corrosion inhibitor, or as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs).[3] In all these applications, knowledge of its solubility is critical for controlling reaction kinetics, achieving desired concentrations, facilitating purification, and developing stable formulations.

Theoretical Framework and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy of solution (ΔG_sol), which accounts for both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.[4][5] A negative ΔG_sol indicates a spontaneous dissolution process.

For this compound, we can predict its solubility based on its structural components:

-

Non-Polar Character: The dominant feature is the long C14 hydrocarbon skeleton. This suggests strong van der Waals interactions with non-polar solvents.

-

Polar Character: The two secondary amine groups introduce polarity and the capacity for hydrogen bonding. These groups will interact favorably with polar protic and aprotic solvents.

Compared to its parent compound, 1,6-hexanediamine (HDA), the addition of the two n-butyl groups significantly increases the molecule's lipophilicity and steric hindrance around the nitrogen atoms. While HDA is freely soluble in water and alcohols, its solubility is limited in non-polar solvents like hexane.[6][7] For this compound, we anticipate a reversal of this trend: enhanced solubility in non-polar and moderately polar solvents and significantly reduced solubility in highly polar solvents like water.

Predicted Qualitative Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. This profile is derived from chemical first principles and by analogy to structurally similar long-chain amines. It should be used as a starting point for experimental verification.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Non-Polar | n-Hexane, Cyclohexane | Soluble | The extensive alkyl structure (C14) will have strong van der Waals interactions with non-polar aliphatic solvents. |

| Toluene | Soluble | Favorable van der Waals interactions between the alkyl chains and the aromatic ring. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Very Soluble | THF provides a good balance of moderate polarity and ether functionality to solvate the entire molecule effectively. |

| Ethyl Acetate | Soluble | The ester group can interact with the amine groups, while the ethyl and acetyl groups interact with the alkyl chains. | |

| Acetone, 2-Butanone | Soluble | The ketone's polarity is sufficient to interact with the amine groups without being too polar to be repelled by the alkyl chains. | |

| Acetonitrile (ACN) | Sparingly Soluble | ACN is highly polar; its strong dipole-dipole interactions may not be sufficiently overcome to fully solvate the non-polar bulk of the diamine. | |

| Dimethylformamide (DMF) | Soluble | A highly effective polar aprotic solvent capable of solvating a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent, though its high polarity might lead to slightly lower solubility compared to less polar options like THF. | |

| Polar Protic | Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can hydrogen-bond with the amine nitrogens, and its alkyl portion can interact with the solute's alkyl chains.[8] |

| Isopropanol, n-Butanol | Very Soluble | The larger alkyl groups on these alcohols increase their non-polar character, leading to a better match with the solute. | |

| Water | Insoluble | The large, non-polar C14 hydrocarbon portion dominates, leading to a hydrophobic effect and poor solubility, consistent with calculated data.[2] | |

| Acetic Acid | Soluble (with reaction) | As a base, the diamine will be protonated by the acid to form a salt, which is typically soluble in the excess acid. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a robust experimental method is required. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its reliability and accuracy.[9][10]

Objective:

To determine the maximum concentration (solubility) of this compound in a chosen organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (purity >95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV or Mass Spectrometry detector (HPLC-UV/MS).

Step-by-Step Methodology:

-

Preparation of the Stock Standard:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration. This will be used to generate a calibration curve.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock standard with the same solvent to create a series of at least five calibration standards spanning the expected solubility range.

-

-

Generation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. "Excess" means that a visible amount of undissolved solid or liquid amine phase remains at the bottom of the vial after equilibration.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[9] This step is critical to ensure the solvent is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove all undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared calibration curve. A precise dilution factor must be recorded.

-

-

Quantification:

-

Analyze the calibration standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample solution under the same conditions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the concentration of the diluted sample by the dilution factor to calculate the final solubility of this compound in the solvent.

-

The result is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the Shake-Flask method for solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This compound is a structurally interesting molecule whose solubility is dictated by a balance of significant non-polar character and polar secondary amine groups. While precise quantitative data requires experimental determination, a strong predictive understanding can be achieved through the principles of physical organic chemistry. It is anticipated to be highly soluble in moderately polar to non-polar organic solvents and poorly soluble in highly polar solvents such as water. For researchers and developers, the detailed Shake-Flask protocol provided herein offers a reliable, self-validating system to generate the precise data needed for informed decision-making in process development, synthesis, and formulation.

References

-

Good Scents Company. Hexamethylenediamine (CAS 124-09-4). The Good Scents Company. [Link]

-

ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

-

University of Calgary. Solubility of Organic Compounds. Chem 351 and 353 Labs, University of Calgary. [Link]

-

Penghui Synthesis. N,N'-Dicinnamylidene-1,6-hexanediamine: A Versatile Compound with Diverse Applications. Penghui Synthesis. [Link]

-

ResearchGate. One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst. ResearchGate. [Link]

-

PubChem. 1,6-Hexanediamine, N1-butyl-. National Center for Biotechnology Information. [Link]

-

SlideShare. Exp 3 Identification of amine. SlideShare. [Link]

-

ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ResearchGate. Solubility thermodynamics of amine boranes in polar solvents. ResearchGate. [Link]

-

ResearchGate. Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures. ResearchGate. [Link]

-

USP. <1236> Solubility Measurements. U.S. Pharmacopeia. [Link]

-

MIT OpenCourseWare. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. MIT. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 4835-11-4). Cheméo. [Link]

Sources

- 2. This compound (CAS 4835-11-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. scent.vn [scent.vn]

- 7. researchgate.net [researchgate.net]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Solubility Measurements | USP-NF [uspnf.com]

Navigating the Hazards of N,N'-di-n-Butyl-1,6-hexanediamine: A Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

N,N'-di-n-Butyl-1,6-hexanediamine is an aliphatic amine compound primarily utilized in the synthesis of polymers.[1] While essential for specific chemical manufacturing processes, its handling demands a comprehensive understanding of its significant toxicological and corrosive properties. The U.S. Emergency Planning and Community Right-to-Know Act lists it as an extremely hazardous substance, underscoring the critical need for stringent safety protocols.[1] This guide provides an in-depth analysis of its hazards and detailed procedures for safe laboratory handling, emergency response, and disposal.

Chemical and Physical Profile

A thorough understanding of the chemical's physical properties is foundational to safe handling, influencing everything from storage conditions to appropriate spill response measures.

| Property | Value | Source |

| Chemical Formula | C₁₄H₃₂N₂ | [1][2] |

| Molar Mass | 228.42 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| CAS Number | 4835-11-4 | [1][2][3][4] |

| Density | 0.821 g/mL | [1][2] |

| Boiling Point | 131-133 °C at 4 hPa | [1][2] |

| Flash Point | 113 °C (235 °F) | [2] |

| Solubility | Water soluble | [5] |

Section 1: Hazard Identification and Risk Assessment

This compound presents a dual threat of high acute toxicity and severe corrosivity. A risk assessment must precede any handling of this substance.